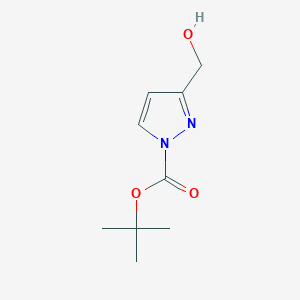

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-(hydroxymethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, resulting in a more sustainable and versatile production method .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Hydrogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl chloroformate and formaldehyde under basic conditions. The hydroxymethyl group plays a crucial role in the compound's reactivity and biological activity.

Medicinal Chemistry

The compound is explored for its potential in drug development due to its ability to modulate biological pathways. It has been investigated for:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential use as an antibiotic agent.

- Anti-inflammatory Properties : Research has shown that it can inhibit pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.

Biological Studies

The biological activities associated with this compound include:

- Cell Proliferation Inhibition : It has been shown to induce apoptosis in cancer cell lines, making it a candidate for anticancer therapies.

- Neuroprotective Effects : Investigations are ongoing regarding its efficacy in neurological disorders, potentially acting as a neuroprotective agent.

Case Study 1: Analgesic Activity

A study was conducted to evaluate the analgesic effects of this compound on Complete Freund's Adjuvant (CFA)-induced arthritis in mice. The results indicated:

- Reduction in Paw Swelling : Approximately 50% decrease compared to control groups.

- Improved Survival Rates : Enhanced survival in sepsis models when combined with lipopolysaccharide (LPS) treatment.

Case Study 2: Pancreatitis Model

Another study assessed the compound's efficacy in a rat model of pancreatitis induced by L-arginine. Findings included:

- Histopathological Analysis : Reduced edema and neutrophil infiltration were observed.

- Biochemical Assays : Lower serum amylase and lipase levels indicated decreased pancreatic damage.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine

Uniqueness

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .

Actividad Biológica

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : 853803-43-7

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic effects.

- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Potential

In studies focusing on inflammatory pathways, pyrazole derivatives have been evaluated for their ability to inhibit p38 MAPK, a key player in inflammation. For example, some derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anti-inflammatory activity .

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated that certain structural modifications enhanced antimicrobial activity significantly compared to the parent compound .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 250 | Staphylococcus aureus |

| Pyrazole derivative A | 125 | Escherichia coli |

| Pyrazole derivative B | 100 | Candida albicans |

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could effectively inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values significantly lower than those of traditional anti-inflammatory drugs .

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSAARZGKHAONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.